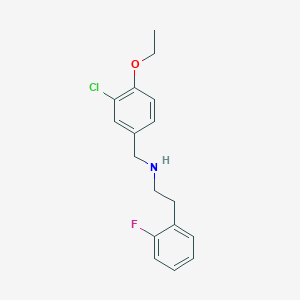![molecular formula C12H19NOS B275917 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)
3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine, also known as 4-MeO-MPT, is a psychoactive substance that belongs to the tryptamine class of compounds. It is a designer drug that has gained popularity among researchers due to its unique properties and potential applications in scientific research.
作用機序
The mechanism of action of 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine is not fully understood, but it is believed to exert its effects through its interaction with serotonin receptors in the brain. Specifically, it has been shown to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception. By modulating the activity of these receptors, 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine may alter the activity of various neurotransmitter systems in the brain, leading to changes in behavior and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine are not well documented, but it is believed to have effects similar to other tryptamines. It may induce changes in mood, perception, and cognition, as well as alter the activity of various neurotransmitter systems in the brain. Additionally, it may have effects on various physiological processes, such as blood pressure, heart rate, and body temperature.
実験室実験の利点と制限
One of the main advantages of 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine is its unique properties and potential applications in scientific research. It has been shown to have affinity for serotonin receptors, making it a useful tool for studying the effects of serotonin on the brain. Additionally, its synthesis method is relatively simple and can be carried out in a laboratory setting with basic equipment and reagents. However, one of the main limitations of 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine is its potential for abuse and misuse. It is a psychoactive substance that can induce changes in mood, perception, and cognition, and its effects on the brain are not fully understood. Therefore, caution should be exercised when handling and using 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine in a laboratory setting.
将来の方向性
There are several future directions for the study of 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine. One potential area of research is its potential therapeutic applications. It has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood and cognition. Therefore, it may have potential as a treatment for various psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine and its effects on the brain and body. This may lead to the development of new drugs and therapies that target specific neurotransmitter systems in the brain.
合成法
The synthesis of 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine involves the reaction of 4-methylthiophenol with 3-methoxypropiophenone in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine. The synthesis method is relatively simple and can be carried out in a laboratory setting with basic equipment and reagents.
科学的研究の応用
3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine has been used in scientific research as a tool to study the central nervous system and its various functions. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This makes it a useful tool for studying the effects of serotonin on the brain and its role in various physiological processes. Additionally, 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine has been used to study the effects of tryptamines on the brain and their potential therapeutic applications.
特性
分子式 |
C12H19NOS |
|---|---|
分子量 |
225.35 g/mol |
IUPAC名 |
3-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H19NOS/c1-14-9-3-8-13-10-11-4-6-12(15-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
InChIキー |
UNIXIJGBRPLSDE-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC=C(C=C1)SC |
正規SMILES |
COCCCNCC1=CC=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanamine](/img/structure/B275839.png)
![(2-Methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275840.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275847.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)
